molecular formula C10H4ClFN2 B1368471 4-Chloro-6-fluoroquinoline-3-carbonitrile CAS No. 886362-73-8

4-Chloro-6-fluoroquinoline-3-carbonitrile

Cat. No. B1368471
CAS RN: 886362-73-8
M. Wt: 206.6 g/mol
InChI Key: OKGBGMNVXKHICZ-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoroquinoline-3-carbonitrile is a compound with the molecular formula C10H4ClFN2 and a molecular weight of 206.61 . It is a white to yellow solid and is used for research purposes.


Molecular Structure Analysis

The InChI code for 4-Chloro-6-fluoroquinoline-3-carbonitrile is 1S/C10H4ClFN2/c11-10-6 (4-13)5-14-9-2-1-7 (12)3-8 (9)10/h1-3,5H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Chloro-6-fluoroquinoline-3-carbonitrile is a white to yellow solid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Antibacterial Activity

Quinolines, including 4-Chloro-6-fluoroquinoline-3-carbonitrile, have demonstrated various biological activities such as antibacterial . In a study, compounds with quinoline scaffold showed activity against E. coli, P. aeruginosa, S. aureus and S. pyogenes . This indicates that these compounds might be used as broad-spectrum bactericidal agents .

Antioxidant Activity

Quinoline derivatives have also been evaluated for their antioxidant activities . The IC 50 for the radical scavenging activity of the synthesized compounds were from 5.31 to 16.71 μg/mL .

Anticancer Activity

Quinolines have also demonstrated anticancer activity . Research studies on antineoplastic activity of quinoline derivatives have shown that they are effective inhibitors of topoisomerase II of HeLa cells (mammalian cancer) .

Drug Development

Compounds with quinoline scaffold have been used as lead in drug development . The drug likeness properties were assessed using SwissADME and PreADMET .

Molecular Docking Analysis

The in silico molecular docking analysis of the synthesized compounds were done using AutoDock Vina against E. coli DNA Gyrase B and human topoisomerase IIα . The binding affinities of the synthesized compounds were from -6.1 to -7.2 kcal/mol against E. coli DNA gyrase B and -6.8 to -7.4 kcal/mol against human topoisomerase IIα .

Synthesis of Quinoline Derivatives

4-Chloro-6-fluoroquinoline-3-carbonitrile can be used in the synthesis of other quinoline derivatives . For example, 2-Chloro-7-fluoroquinoline-3-carbaldehydes were synthesized by the application of Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde was replaced with various nucleophiles .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P310 (immediately call a poison center or doctor/physician), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-chloro-6-fluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClFN2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGBGMNVXKHICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640765
Record name 4-Chloro-6-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886362-73-8
Record name 4-Chloro-6-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-73-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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